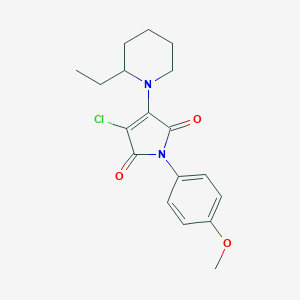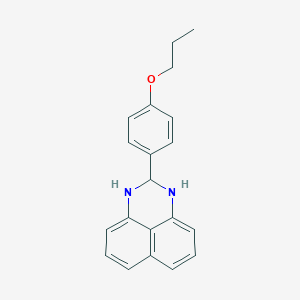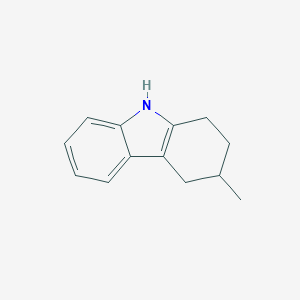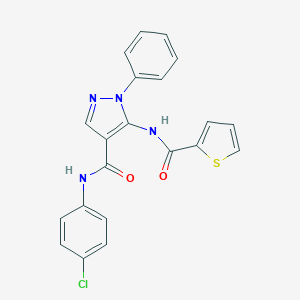
N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide, also known as CCT018159, is a chemical compound that has shown promise in scientific research for its potential use in treating various diseases.
作用機序
N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide works by inhibiting the activity of CDK7, a protein that plays a key role in cell division and gene transcription. By inhibiting CDK7, N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide can prevent the growth of cancer cells and reduce inflammation. In neurological disorders, N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide may work by reducing the accumulation of toxic proteins in the brain.
生化学的および生理学的効果
Studies have shown that N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide can effectively inhibit the growth of cancer cells and reduce inflammation in animal models. In neurological disorder research, N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide has shown promise in reducing the accumulation of toxic proteins in the brain. However, further studies are needed to fully understand the biochemical and physiological effects of N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide.
実験室実験の利点と制限
One advantage of using N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide in lab experiments is its specificity for CDK7, which can make it a more effective treatment for cancer and inflammation than other drugs that target multiple proteins. However, one limitation is that N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide is still in the early stages of research and has not yet been tested in human clinical trials.
将来の方向性
For N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide include further studies to understand its mechanism of action and its potential use in treating other diseases. Additionally, researchers may explore different synthesis methods to improve the yield and purity of N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide. Finally, clinical trials will be needed to determine the safety and efficacy of N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide in humans.
合成法
The synthesis method for N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide involves a multi-step process that includes the reaction of 4-chloroaniline with phenylhydrazine, followed by the addition of thiophene-2-carbonyl chloride, and then the reaction with 1,3-dimethyl-5-pyrazolone. The resulting compound is then treated with oxalyl chloride and then ammonia to obtain N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide.
科学的研究の応用
N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide has been studied for its potential use in treating cancer, inflammation, and neurological disorders. In cancer research, N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide has been shown to inhibit the growth of cancer cells by targeting a specific protein called CDK7. Inflammation research has shown that N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide can reduce inflammation by inhibiting the production of certain inflammatory cytokines. In neurological disorder research, N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide has been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
5578-55-2 |
|---|---|
製品名 |
N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide |
分子式 |
C21H15ClN4O2S |
分子量 |
422.9 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide |
InChI |
InChI=1S/C21H15ClN4O2S/c22-14-8-10-15(11-9-14)24-20(27)17-13-23-26(16-5-2-1-3-6-16)19(17)25-21(28)18-7-4-12-29-18/h1-13H,(H,24,27)(H,25,28) |
InChIキー |
XEVOPCNFFCSSHZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CS4 |
正規SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



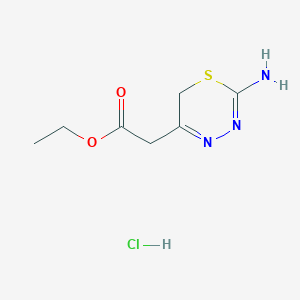
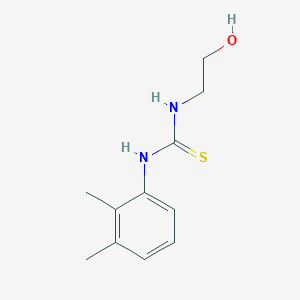
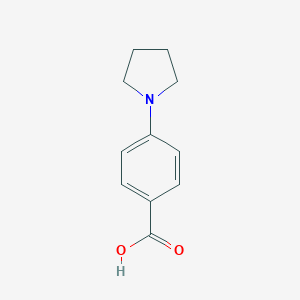
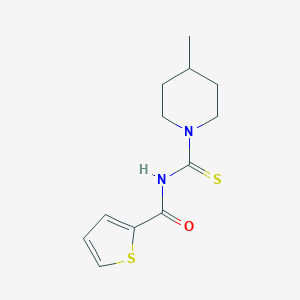
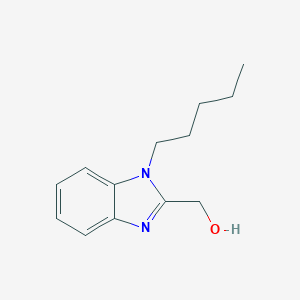
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)
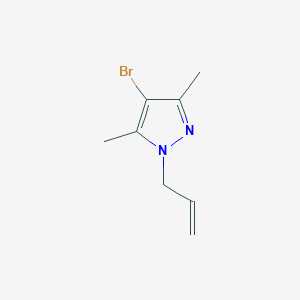
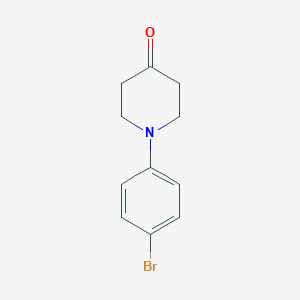
![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)
![6,11-Dioxo-12-naphtho[2,3-b]indolizinecarboxylic acid ethyl ester](/img/structure/B188287.png)
